2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is a member of isoquinolines.
Brand Name: Vulcanchem
CAS No.: 55649-51-9
VCID: VC3886646
InChI: InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-6-5-8-3-1-2-4-9(8)7-15/h1-4H,5-7H2
SMILES: C1CN(CC2=CC=CC=C21)C(=O)C(F)(F)F
Molecular Formula: C11H10F3NO
Molecular Weight: 229.2 g/mol

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline

CAS No.: 55649-51-9

Cat. No.: VC3886646

Molecular Formula: C11H10F3NO

Molecular Weight: 229.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline - 55649-51-9

Specification

CAS No. 55649-51-9
Molecular Formula C11H10F3NO
Molecular Weight 229.2 g/mol
IUPAC Name 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-6-5-8-3-1-2-4-9(8)7-15/h1-4H,5-7H2
Standard InChI Key DVTYJMQWZHKOTG-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)C(=O)C(F)(F)F
Canonical SMILES C1CN(CC2=CC=CC=C21)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline features a bicyclic framework comprising a benzene ring fused to a piperidine-like nitrogen-containing ring. The trifluoroacetyl (-COCF₃) group at position 2 introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability. The IUPAC name, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone, reflects this substitution pattern .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

  • ¹H NMR: Signals at δ 1.8–2.2 ppm correspond to the methylene protons of the tetrahydroisoquinoline ring, while aromatic protons resonate between δ 6.8–7.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the trifluoroacetyl group appears near δ 160 ppm, with CF₃ carbons at δ 120–125 ppm (quartet, J = 288 Hz).
    Mass spectrometry (MS) exhibits a molecular ion peak at m/z 229.2, consistent with its molecular weight.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₀F₃NO
Molecular Weight229.2 g/mol
Density1.32 g/cm³
Boiling Point~250°C (estimated)
LogP (Partition Coefficient)2.1

The trifluoroacetyl group enhances lipophilicity (LogP = 2.1), favoring membrane permeability in biological systems .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis involves a two-step process:

  • Cyclization: Condensation of β-phenylethylamine derivatives with formaldehyde yields 1,2,3,4-tetrahydroisoquinoline.

  • Trifluoroacetylation: Reaction with trifluoroacetic anhydride (TFAA) introduces the -COCF₃ group at position 2.

Optimization Strategies

  • Catalysis: Lewis acids like BF₃·Et₂O improve acylation efficiency (>90% yield).

  • Solvent Selection: Dichloromethane (DCM) minimizes side reactions compared to polar solvents .

Derivative Formation

The compound serves as a precursor for sulfonamide derivatives. For example, reaction with chlorosulfonic acid produces 2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (CAS 74291-57-9), a key intermediate for heterocyclic drug candidates .

Applications in Medicinal Chemistry

Biological Activity

Tetrahydroisoquinolines exhibit affinity for central nervous system (CNS) receptors. Preliminary studies suggest that the trifluoroacetyl moiety enhances binding to serotonin (5-HT) and dopamine receptors, though full pharmacological profiles remain under investigation .

Industrial Relevance

  • Pharmaceutical Intermediates: Used in synthesizing 5-heteroaryl thiazoles, which show antitumor and antiviral activity .

  • Agrochemicals: Serves as a scaffold for herbicides targeting acetyl-CoA carboxylase .

HazardGHS Code
Skin IrritationH315
Eye IrritationH319
Respiratory IrritationH335

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .

First Aid Measures

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

  • Skin Contact: Wash with soap and water for 15 minutes .

Related Compounds and Structural Analogues

CompoundCAS No.Key Differences
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride74291-57-9Sulfonyl chloride substitution at position 7
7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline6836DNFluorine atom at position 7
1-(Trifluoroacetyl)-1,2-dihydroisoquinoline55649-51-9Lacks one saturated bond in the piperidine ring

The sulfonyl chloride derivative (CAS 74291-57-9) demonstrates enhanced electrophilicity, enabling nucleophilic substitutions in peptide coupling reactions .

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